Arginase inhibitor 1
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Overview
Description
Arginase inhibitor 1 is a potent inhibitor of human arginase enzymes, specifically targeting both arginase I and II. Arginase enzymes play a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea. The inhibition of arginase has significant implications in various medical fields, particularly in cancer therapy, as it can modulate the immune response and affect tumor growth .
Mechanism of Action
- Role : ARG1 catalyzes the hydrolysis of arginine to urea and ornithine. It plays a crucial role in regulating cell proliferation, differentiation, and function .
- Resulting Changes : By blocking ARG1, the inhibitor increases intracellular levels of arginine. This has several effects, including reduced cell migration and suppression of epithelial-mesenchymal transition (EMT) in cancer cells .
- Downstream Effects : Reduced arginase activity leads to altered arginine availability, affecting cellular processes like EMT and migration .
- Molecular and Cellular Effects : Inhibition of ARG1 reduces cell migration and promotes EMT. This may have implications for cancer malignancy control .
- Environmental Factors : The compound’s efficacy and stability could be influenced by factors such as pH, temperature, and tissue-specific conditions. However, specific data on this aspect are not provided in the sources .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginase inhibitor 1 involves several steps, typically starting with the preparation of a suitable precursor. One common method involves the use of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at -40°C, followed by the addition of an allyl iodide or alkyl bromide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Arginase inhibitor 1 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides or allyl iodides in the presence of a strong base such as NaHMDS.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield alkylated derivatives of this compound, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Arginase inhibitor 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the urea cycle and arginine metabolism.
Biology: Helps in understanding the role of arginase in cellular functions such as proliferation, differentiation, and immune response.
Medicine: Investigated for its potential in cancer therapy, particularly in modulating the immune response and inhibiting tumor growth
Comparison with Similar Compounds
OATD-02: Another potent arginase inhibitor with similar applications in cancer therapy.
CB-1158: Known for its immune-mediated anti-tumor effects.
Nω-hydroxy-nor-L-arginine (nor-NOHA): A well-studied arginase inhibitor with applications in various disease models.
Uniqueness: Arginase inhibitor 1 is unique due to its high potency and specificity for both arginase I and II. Its ability to modulate the immune response and affect tumor growth makes it a valuable tool in cancer research and therapy. Additionally, its synthetic accessibility and well-defined reaction conditions contribute to its widespread use in scientific research .
Properties
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPILBYRQPOXMV-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does ABH interact with arginase and what are the downstream effects?
A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []
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